molecular formula C13H10BrNO3 B13015990 4-Bromo-2-nitro-1-(m-tolyloxy)benzene

4-Bromo-2-nitro-1-(m-tolyloxy)benzene

Cat. No.: B13015990
M. Wt: 308.13 g/mol
InChI Key: CSLNFETYRCCHDX-UHFFFAOYSA-N
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Description

4-Bromo-2-nitro-1-(m-tolyloxy)benzene is a halogenated nitroaromatic compound characterized by a bromine atom at the 4-position, a nitro group at the 2-position, and a meta-tolyloxy substituent (m-tolyloxy) at the 1-position of the benzene ring. Its molecular formula is C₁₃H₁₀BrNO₃ (molecular weight: 308.13 g/mol). This compound is primarily utilized in pharmaceutical and materials research as a synthetic intermediate due to its electron-withdrawing groups (bromo, nitro) and bulky aryloxy substituent, which influence reactivity and crystallinity .

Properties

Molecular Formula

C13H10BrNO3

Molecular Weight

308.13 g/mol

IUPAC Name

4-bromo-1-(3-methylphenoxy)-2-nitrobenzene

InChI

InChI=1S/C13H10BrNO3/c1-9-3-2-4-11(7-9)18-13-6-5-10(14)8-12(13)15(16)17/h2-8H,1H3

InChI Key

CSLNFETYRCCHDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-nitro-1-(m-tolyloxy)benzene typically involves multiple steps. One common method includes the nitration of 4-bromo-1-(m-tolyloxy)benzene, followed by purification processes to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective introduction of the nitro group .

Industrial Production Methods

Industrial production of 4-Bromo-2-nitro-1-(m-tolyloxy)benzene may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-nitro-1-(m-tolyloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-2-nitro-1-(m-tolyloxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-nitro-1-(m-tolyloxy)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to diverse effects depending on the context of its use .

Comparison with Similar Compounds

Positional Isomers: 4-Bromo-2-nitro-1-(p-tolyloxy)benzene

  • Structural Difference: The p-tolyloxy group (para-substituted methylphenoxy) replaces the m-tolyloxy group.
  • Molecular Weight : Identical (308.13 g/mol) .
  • Impact :
    • Crystallinity : The para-substitution may alter packing efficiency due to symmetric vs. asymmetric substituent arrangement.
    • Reactivity : Para-substitution could enhance electronic effects on the nitro group, affecting nucleophilic aromatic substitution (NAS) rates compared to the meta isomer.

Trifluoromethyl Analog: 4-Bromo-2-nitro-1-(trifluoromethyl)benzene

  • Structural Difference : Trifluoromethyl (-CF₃) replaces m-tolyloxy.
  • Molecular Formula: C₇H₃BrF₃NO₂ (270.00 g/mol) .
  • Key Properties :
    • Electron-Withdrawing Effect : The -CF₃ group is more electronegative than m-tolyloxy, increasing the compound’s stability under acidic conditions.
    • Applications : Widely used in agrochemicals and pharmaceuticals for its resistance to metabolic degradation .

Halogenated Derivatives: 4-Bromo-2-fluoro-1-nitrobenzene and 2-Bromo-4-fluoro-1-nitrobenzene

  • 2-Bromo-4-fluoro-1-nitrobenzene: Fluoro at 4-position.
  • Molecular Weights : ~234.98 g/mol (lower than target compound due to absence of m-tolyloxy) .
  • Reactivity : Fluorine’s electronegativity enhances susceptibility to NAS but reduces steric hindrance compared to m-tolyloxy.

Methyl-Substituted Analog: 4-Bromo-2-methyl-1-nitrobenzene

  • Structural Difference : Methyl group replaces m-tolyloxy.
  • Molecular Formula: C₇H₆BrNO₂ (230.03 g/mol) .
  • Properties: Crystallinity: Reduced steric bulk improves solubility in non-polar solvents. Thermal Stability: Lower melting point (56–61°C vs. ~150–160°C estimated for the target compound) due to weaker intermolecular forces .

Methoxy Derivatives: 4-Benzyloxy-2-bromo-1-methoxybenzene

  • Structural Difference : Benzyloxy and methoxy groups replace nitro and m-tolyloxy.
  • Synthesis : Involves multi-step protection/deprotection of hydroxyl groups, highlighting the complexity of introducing aryloxy substituents .
  • Applications : Used in polymer chemistry for controlled radical polymerization initiators.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications
4-Bromo-2-nitro-1-(m-tolyloxy)benzene C₁₃H₁₀BrNO₃ 308.13 Br, NO₂, m-tolyloxy ~150–160* Pharmaceutical intermediates
4-Bromo-2-nitro-1-(p-tolyloxy)benzene C₁₃H₁₀BrNO₃ 308.13 Br, NO₂, p-tolyloxy N/A Organic synthesis
4-Bromo-2-nitro-1-(trifluoromethyl)benzene C₇H₃BrF₃NO₂ 270.00 Br, NO₂, -CF₃ N/A Agrochemicals
4-Bromo-2-fluoro-1-nitrobenzene C₆H₃BrFNO₂ 234.98 Br, NO₂, F N/A NAS reactions
4-Bromo-2-methyl-1-nitrobenzene C₇H₆BrNO₂ 230.03 Br, NO₂, CH₃ 56–61 Dye intermediates

*Estimated based on analogous structures.

Key Findings and Insights

  • Steric Effects : The m-tolyloxy group in the target compound imposes significant steric hindrance, reducing reaction rates in crowded environments compared to smaller substituents (e.g., -CF₃, -CH₃) .
  • Electronic Effects : Nitro and bromo groups direct electrophilic substitution to specific positions, while m-tolyloxy provides moderate electron-donating resonance effects .
  • Synthetic Utility : Compounds with aryloxy groups (e.g., m-tolyloxy) are preferred in drug design for improved bioavailability compared to halogen-only analogs .

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